molecular formula C13H13NO3 B1196336 Benzoyldehydro-2,3-dihydroxy-benzone

Benzoyldehydro-2,3-dihydroxy-benzone

Cat. No.: B1196336
M. Wt: 231.25 g/mol
InChI Key: QNFFPPFWSLEYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyldehydro-2,3-dihydroxy-benzone is a member of catechols.

Scientific Research Applications

Metal Complex Synthesis and Applications

Benzoyldehydro-2,3-dihydroxy-benzone derivatives are used in synthesizing functional metal complexes. These complexes have applications in various fields, including investigating metal-metal interaction, generating electrochromic NIR dyes, studying chemical reactivity, small molecule activation, and homogeneous catalysis. They're also used in studying spin-spin coupling and creating switchable molecular magnetic materials (Sarkar et al., 2015).

Organic Synthesis

In organic chemistry, this compound plays a role in facilitating certain reactions. For example, it has been used as an oxidant in the condensation reaction between o-phenylenediamine and various arylaldehydes under microwave irradiation. This method offers advantages like high yields, easy work-up, and short reaction times (Naeimi & Babaei, 2017).

Crystal Engineering

It's also utilized in crystal engineering. The anilic acids derived from this compound, such as 2,5-dihydroxy-1,4-benzoquinone, are cocrystallized with rigid organic ligands for creating various complex structures. These structures are significant for understanding intermolecular interactions and developing materials with specific properties (Zaman, Tomura, & Yamashita, 2001).

Drug Synthesis

This compound has also been used in the synthesis of compounds with potential pharmacological properties. One example is the synthesis of (dihydro)pyranonaphthoquinones and their epoxy analogs, which have shown interesting cytotoxic activities against different cancer cell lines (Thi et al., 2015).

Coordination Chemistry

In coordination chemistry, it's used in creating metal complexes with diverse properties. These complexes are vital for studying redox, UV–vis, EPR, and magnetic properties, contributing to the understanding of multifunctional ligands in assembling various frameworks (Kitagawa & Kawata, 2002).

Porous Material Synthesis

The synthesis of permanently porous aluminum metal-organic frameworks also employs dihydroxybenzoquinone derivatives. These frameworks are crucial for creating materials with specific surface areas and porosity, useful in various industrial applications (Halis et al., 2016).

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-[anilino(hydroxy)methyl]benzene-1,2-diol

InChI

InChI=1S/C13H13NO3/c15-11-8-4-7-10(12(11)16)13(17)14-9-5-2-1-3-6-9/h1-8,13-17H

InChI Key

QNFFPPFWSLEYPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(C2=C(C(=CC=C2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NC(C2=C(C(=CC=C2)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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